Allylthiourea

Overview

Description

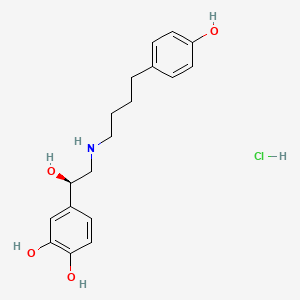

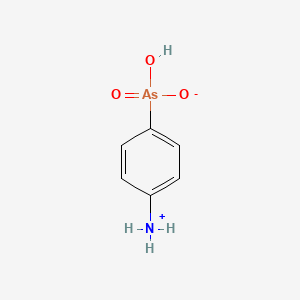

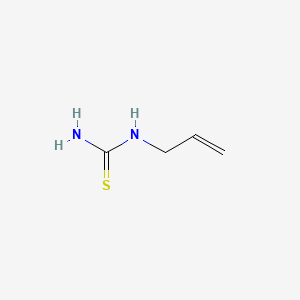

Allylthiourea: is an organosulfur compound with the chemical formula C₄H₈N₂S . . This compound is characterized by the presence of an allyl group attached to a thiourea moiety, making it a versatile compound in various chemical reactions and applications.

Mechanism of Action

Target of Action

Allylthiourea (ATU) is a known specific inhibitor for ammonium oxidizers . It suppresses the oxygen uptake of these microorganisms, which play a crucial role in the nitrogen cycle .

Mode of Action

The primary mode of action of ATU and its derivatives is through binding to proteins that contain thiols and DNA . This interaction results in changes in the function of these proteins and DNA, affecting the biological processes they are involved in .

Biochemical Pathways

ATU affects the biochemical pathway of ammonia oxidation. This process is a fundamental core process in the global biogeochemical nitrogen cycle . Oxidation of ammonia (NH3) to nitrite (NO2−) is the first and rate-limiting step in nitrification and is carried out by distinct groups of microorganisms . ATU, being an inhibitor of ammonium oxidizers, can affect this pathway.

Biochemical Analysis

Biochemical Properties

Allylthiourea is known to interact with various enzymes and proteins. It is a nitrification inhibitor, specifically inhibiting the enzyme ammonia monooxygenase (AMO), which is involved in the oxidation of ammonia to nitrite . This interaction between this compound and AMO plays a crucial role in the biochemical nitrogen cycle .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the growth of ammonia-oxidizing bacteria (AOB) and archaea (AOA), affecting their ability to oxidize ammonia . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound primarily involves its interaction with the enzyme AMO. This compound binds to AMO, inhibiting its activity and thereby preventing the oxidation of ammonia to nitrite . This interaction can lead to changes in gene expression and cellular metabolism, particularly in ammonia-oxidizing microorganisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been observed that this compound begins to inhibit anammox bacteria growth slightly from day 10, but has an obvious inhibition on AOA growth from the starting of the study

Metabolic Pathways

This compound is involved in the biochemical nitrogen cycle, specifically in the process of nitrification. It interacts with the enzyme AMO, inhibiting the oxidation of ammonia to nitrite

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylthiourea can be synthesized through the reaction of allyl isothiocyanate with ammonia or primary amines. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound involves the reaction of allyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Allylthiourea can undergo oxidation reactions to form disulfides and sulfoxides.

Reduction: Reduction of this compound can lead to the formation of thiols.

Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: Disulfides, sulfoxides.

Reduction: Thiols.

Substitution: Substituted thioureas with different functional groups.

Scientific Research Applications

Chemistry: Allylthiourea is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds. It is also employed in the study of reaction mechanisms involving sulfur-containing compounds .

Biology: In biological research, this compound is used as an inhibitor of nitrification, affecting the activity of ammonia-oxidizing bacteria. This property makes it useful in studies related to nitrogen cycling in ecosystems .

Medicine: this compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with thiol-containing proteins and enzymes is of particular interest in medicinal chemistry .

Industry: In industrial applications, this compound is used as a stabilizer in the production of polymers and as a corrosion inhibitor in metalworking fluids .

Comparison with Similar Compounds

Thiourea: Similar to allylthiourea but lacks the allyl group.

Phenylthiourea: Contains a phenyl group instead of an allyl group.

Ethylthiourea: Contains an ethyl group instead of an allyl group.

Uniqueness of this compound: this compound’s unique structure, with the presence of an allyl group, allows it to participate in a wider range of chemical reactions compared to other thiourea derivatives. Its ability to inhibit nitrification and its potential therapeutic applications also distinguish it from similar compounds .

Properties

IUPAC Name |

prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKFORQRBXIQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024449 | |

| Record name | Allylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allylthiourea is a white crystalline solid with a slight garlic odor. (NTP, 1992) | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>17.4 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | SID50086450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.11 to 1.22 (NTP, 1992) | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

109-57-9 | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylthiourea [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLTHIOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALLYLTHIOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiosinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/706IDJ14B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

158 to 172 °F (NTP, 1992) | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of allylthiourea?

A1: this compound has the molecular formula C4H8N2S and a molecular weight of 116.18 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly utilize UV-Vis, FT-IR, 1H-NMR, and 13C-NMR spectroscopy to confirm the structure and analyze the properties of this compound and its derivatives. [, , , , , ]

Q3: How does the stability of this compound vary under different conditions?

A3: While specific data on the stability of this compound under various conditions is limited in the provided research, studies highlight its use in different solvent systems, including aqueous solutions and organic solvents like acetonitrile and ethanol. [, , , , , ]

Q4: Does this compound exhibit catalytic properties?

A4: While not a catalyst itself, this compound serves as a building block for synthesizing polymers with metal-complexing capabilities. These polymers show potential for applications like metal ion removal from solutions. []

Q5: How is computational chemistry employed in this compound research?

A5: Computational methods, including molecular docking, are valuable tools for predicting the interactions of this compound derivatives with biological targets like EGFR and HER2. These simulations aid in understanding potential anticancer activities and guiding the development of more potent derivatives. [, ]

Q6: Are there any established Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives?

A6: Research indicates a parabolic relationship between the lipophilicity (ClogP) of this compound derivatives and their analgesic activity in mice. This finding suggests that modifying the lipophilicity of these compounds could influence their potency. []

Q7: How do structural modifications of this compound impact its biological activity?

A7: Studies demonstrate that introducing substituents on the benzoyl ring of this compound derivatives can significantly enhance their cytotoxic effects on breast cancer cells, particularly those overexpressing HER2. [, , ]

Q8: Are there any specific formulation strategies mentioned to enhance this compound's stability, solubility, or bioavailability?

A8: While the provided research does not delve into detailed formulation strategies for this compound, its incorporation into polymeric hydrogels for applications like enzyme adsorption has been reported. []

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: The provided research primarily focuses on the synthesis, characterization, and in vitro evaluation of this compound derivatives. Further investigations are required to elucidate the in vivo pharmacokinetic profile of these compounds.

Q10: What in vitro and in vivo models have been used to assess the biological activity of this compound derivatives?

A10: Researchers have employed in vitro cell-based assays using MCF-7 breast cancer cells (both parental and HER2-overexpressing) to evaluate the cytotoxic potential of this compound derivatives. [, , ] Additionally, the analgesic activity of these compounds has been investigated in vivo using the writhing test in mice. [, ]

Q11: What is the known safety profile of this compound?

A11: Information regarding the toxicity and long-term effects of this compound and its derivatives requires further investigation.

Q12: What analytical methods are employed to quantify this compound?

A12: While specific quantification methods are not detailed in the provided research, techniques like chromatography (e.g., thin-layer chromatography) are likely employed for separation and analysis. [, ]

Q13: What is the environmental impact of this compound?

A13: The research provided doesn't offer insights into the environmental impact or degradation pathways of this compound. Further studies are necessary to assess its potential ecological effects.

Q14: What resources are crucial for advancing research on this compound?

A14: Access to advanced analytical techniques like NMR, mass spectrometry, and computational chemistry software is essential for characterizing and studying this compound and its derivatives. Further research necessitates collaboration between chemists, biologists, and pharmacologists to explore the therapeutic potential and address safety concerns.

Q15: What are some significant milestones in the research of this compound?

A15: Early research on this compound focused on its use as a photographic sensitizer. [] More recently, investigations have explored its potential as a building block for synthesizing polymers with metal-binding properties [] and developing novel therapeutics, particularly in the field of cancer and pain management. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1665168.png)